![molecular formula C18H16Cl2N2O B13984299 1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole CAS No. 64009-76-3](/img/structure/B13984299.png)
1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of chlorophenyl and chlorophenoxy groups attached to a propyl chain, which is further linked to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole typically involves the following steps:
Formation of the Propyl Chain: The initial step involves the preparation of the propyl chain with chlorophenyl and chlorophenoxy substituents. This can be achieved through a series of substitution reactions, where appropriate chlorophenyl and chlorophenoxy precursors are reacted with a propyl halide under basic conditions.
Cyclization to Form Imidazole Ring: The propyl chain is then subjected to cyclization reactions to form the imidazole ring. This can be done using reagents such as ammonium acetate and acetic acid under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the imidazole ring or the propyl chain are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives with varying chemical and biological properties.
科学研究应用
1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. Research is ongoing to evaluate the efficacy and safety of this compound in various medical applications.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s chlorophenyl and chlorophenoxy groups may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
相似化合物的比较
1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole can be compared with other imidazole derivatives, such as:
1-(4-Chlorophenyl)-2-(4-chlorophenyl)imidazole: This compound lacks the propyl chain and chlorophenoxy group, resulting in different chemical and biological properties.
1-(4-Chlorophenoxy)-2-(4-chlorophenyl)imidazole: This compound lacks the propyl chain, which may affect its reactivity and interactions with molecular targets.
1-(4-Chlorophenyl)-2-(4-chlorophenoxy)imidazole: This compound has a different arrangement of substituents, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of substituents and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
64009-76-3 |
|---|---|
分子式 |
C18H16Cl2N2O |
分子量 |
347.2 g/mol |
IUPAC 名称 |
1-[3-(4-chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole |
InChI |
InChI=1S/C18H16Cl2N2O/c19-16-3-1-14(2-4-16)15(11-22-10-9-21-13-22)12-23-18-7-5-17(20)6-8-18/h1-10,13,15H,11-12H2 |
InChI 键 |
VBYLRNGSDRMLGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)COC3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



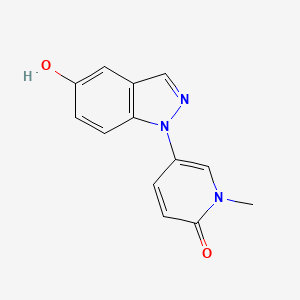



![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
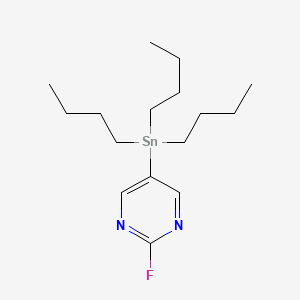

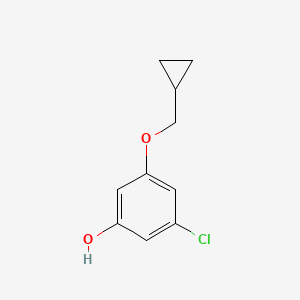
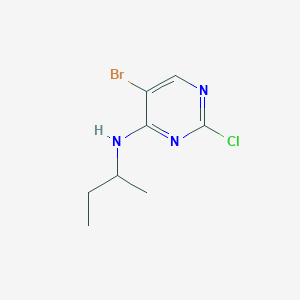
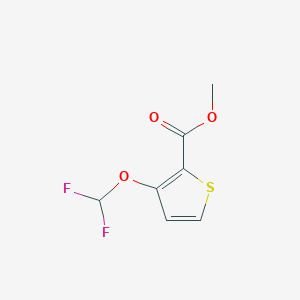
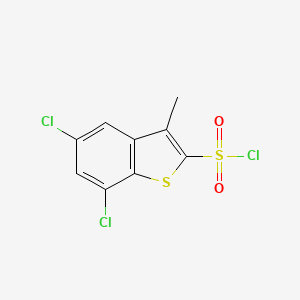
![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)
